molecular formula C22H17N3O2S B12588157 4-[4-(3,5-Dimethylphenyl)-2-(4-nitrophenyl)-1,3-thiazol-5-yl]pyridine CAS No. 325769-61-7

4-[4-(3,5-Dimethylphenyl)-2-(4-nitrophenyl)-1,3-thiazol-5-yl]pyridine

Cat. No.: B12588157
CAS No.: 325769-61-7
M. Wt: 387.5 g/mol
InChI Key: MHNKRZBFPYDGRE-UHFFFAOYSA-N
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Description

4-[4-(3,5-Dimethylphenyl)-2-(4-nitrophenyl)-1,3-thiazol-5-yl]pyridine is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This compound features a unique structure that combines a pyridine ring with a thiazole ring, substituted with dimethylphenyl and nitrophenyl groups, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 4-[4-(3,5-Dimethylphenyl)-2-(4-nitrophenyl)-1,3-thiazol-5-yl]pyridine typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the pyridine ring. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

4-[4-(3,5-Dimethylphenyl)-2-(4-nitrophenyl)-1,3-thiazol-5-yl]pyridine can undergo various chemical reactions, including:

Scientific Research Applications

4-[4-(3,5-Dimethylphenyl)-2-(4-nitrophenyl)-1,3-thiazol-5-yl]pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential pharmacological properties, it is investigated for its use in developing new therapeutic agents, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.

    Industry: It may be used in the development of new materials with specific properties, such as dyes, polymers, and agrochemicals

Mechanism of Action

The mechanism of action of 4-[4-(3,5-Dimethylphenyl)-2-(4-nitrophenyl)-1,3-thiazol-5-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, if the compound inhibits an enzyme involved in inflammation, it may exhibit anti-inflammatory properties .

Comparison with Similar Compounds

Similar compounds to 4-[4-(3,5-Dimethylphenyl)-2-(4-nitrophenyl)-1,3-thiazol-5-yl]pyridine include other thiazole derivatives and pyridine-containing compounds. These compounds often share similar biological activities but may differ in their potency, selectivity, and side effect profiles. Some examples of similar compounds are:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

325769-61-7

Molecular Formula

C22H17N3O2S

Molecular Weight

387.5 g/mol

IUPAC Name

4-(3,5-dimethylphenyl)-2-(4-nitrophenyl)-5-pyridin-4-yl-1,3-thiazole

InChI

InChI=1S/C22H17N3O2S/c1-14-11-15(2)13-18(12-14)20-21(16-7-9-23-10-8-16)28-22(24-20)17-3-5-19(6-4-17)25(26)27/h3-13H,1-2H3

InChI Key

MHNKRZBFPYDGRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(SC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=NC=C4)C

Origin of Product

United States

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